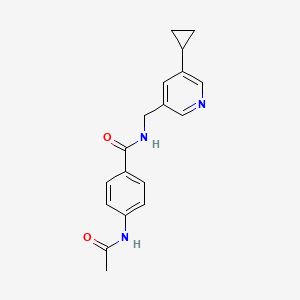

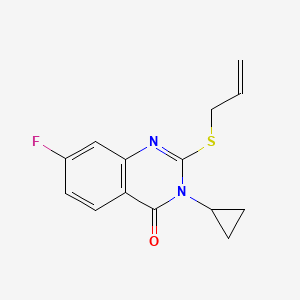

4-acetamido-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-acetamido-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Drug Design

Compounds with acetamido and benzamide functionalities are often explored for their potential in synthetic chemistry and drug design. For example, the synthesis of complex sugars and glycoconjugates, as detailed in the work of Paulsen and Tietz (1984), involves acetamido derivatives in the formation of trisaccharides containing N-acetylneuraminic acid, highlighting their utility in constructing biologically relevant molecules (Paulsen & Tietz, 1984). Similarly, compounds like "SR 48968, N-Methyl-N-[4-(4-acetamido-4-phenylpiperidinyl)-2S-(3,4-dichlorophenyl) butyl]benzamide" are potent and selective antagonists, demonstrating the application of such structures in medicinal chemistry for targeting specific receptors (Kersey et al., 1996).

Bioorganic Chemistry and Molecular Biology

In bioorganic chemistry and molecular biology, acetamido and benzamide derivatives serve as key building blocks for the synthesis of nucleosides, amino sugars, and other essential biomolecules. Kraska, Pougny, and Sina's (1976) study on the methylation of 2-acetamido-2-deoxy-D-glucose derivatives underlines the role of these compounds in understanding and manipulating nucleophilic behavior, which is crucial for designing biochemical probes and therapeutic agents (Kraska, Pougny, & Sina, 1976).

Material Science and Molecular Imprinting

In the field of material science, the design and synthesis of molecularly imprinted polymers (MIPs) for selective drug release utilize acetamido and benzamide functionalities. Gong, Wong, and Lam (2008) demonstrated the use of a water-soluble azobenzene-containing functional monomer for creating photoresponsive MIPs capable of regulated release and uptake of pharmaceuticals, showcasing the potential of such compounds in developing smart materials for targeted drug delivery (Gong, Wong, & Lam, 2008).

Propiedades

IUPAC Name |

4-acetamido-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-12(22)21-17-6-4-15(5-7-17)18(23)20-10-13-8-16(11-19-9-13)14-2-3-14/h4-9,11,14H,2-3,10H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWMFVMDQICLKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2982651.png)

![3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2982652.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2982654.png)

![1-Azaspiro[4.4]nonane-3-thiol;hydrochloride](/img/structure/B2982657.png)

![Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2982660.png)

![2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2982661.png)

![N-(1-cyano-1,3-dimethylbutyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2982666.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2982673.png)

![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)